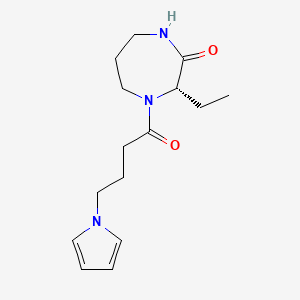![molecular formula C16H19FN2O3 B7349505 (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide, also known as FPEI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEI is a small molecule that belongs to the class of pyrrolidine carboxamides and has been shown to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide involves the modulation of the activity of certain neurotransmitters, including GABA and glutamate. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. Moreover, this compound has been shown to inhibit the activity of glutamate receptors, which are responsible for excitatory neurotransmission. The modulation of these neurotransmitters by this compound results in the suppression of neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, leading to the suppression of neuronal activity. Moreover, this compound has been shown to decrease the levels of glutamate in the brain, leading to the inhibition of excitatory neurotransmission. The combination of these effects results in the potent anticonvulsant, analgesic, and anxiolytic effects of this compound.
Advantages and Limitations for Lab Experiments
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide has several advantages as a research tool, including its potent therapeutic effects and unique mechanism of action. Moreover, this compound is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological diseases. However, this compound has several limitations, including its complex synthesis method and potential toxicity at high doses. These limitations must be taken into consideration when using this compound in lab experiments.
Future Directions
There are several future directions for the research and development of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide. One potential direction is the optimization of the synthesis method to make the production of this compound more efficient and cost-effective. Moreover, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Additionally, the potential therapeutic applications of this compound in the treatment of other diseases, such as epilepsy and anxiety disorders, should be further explored. Overall, the future of this compound research is promising and has the potential to lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide involves the use of several chemical reactions, including the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-fluorophenyl)-3-oxopropanenitrile. The resulting compound is then reacted with 2-aminopyrrolidine to form this compound. The synthesis of this compound is a complex process that requires highly skilled chemists and specialized equipment.
Scientific Research Applications
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Moreover, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate the activity of certain neurotransmitters.
properties
IUPAC Name |
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-11(20)19-8-4-7-14(19)15(21)18-16(9-22-10-16)12-5-2-3-6-13(12)17/h2-3,5-6,14H,4,7-10H2,1H3,(H,18,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKNCHUMQOHFX-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)

![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)


![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)


![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)
![(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349520.png)
![(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide](/img/structure/B7349528.png)
![(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7349534.png)
![(1R,2S)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7349540.png)